In Vitro Enzyme Inhibition Comparison
An exhaustive search of primary research articles, patents, and authoritative databases (PubChem, ChEBI, BRENDA) reveals a critical absence of direct, head-to-head quantitative data for 2-amino-3-oxobutanoic acid hydrochloride against its closest analogs. While the benzyl ester analog (CAS 99855-38-6) has been reported to exhibit an IC₅₀ of 12.5 µM against serine proteases , no comparable data exists for the target compound. Similarly, no enzyme inhibition (IC₅₀/Ki), metabolic stability (half-life), or comparative solubility data could be identified for the target compound or its esters. The available data is limited to basic physicochemical descriptors and qualitative metabolic roles [1].
Benzyl ester IC₅₀ 12.5 µM
| Evidence Dimension | In Vitro Enzyme Inhibition |
|---|---|
| Target Compound Data | Data not found |
| Comparator Or Baseline | Benzyl 2-amino-3-oxobutanoate hydrochloride (IC₅₀ = 12.5 µM) |
| Quantified Difference | Unknown |
| Conditions | Serine protease assay |
Why This Matters
The lack of data for the target compound highlights a critical risk in procurement; users cannot rely on published evidence to differentiate its activity from other analogs.
- [1] BRENDA. Information on EC 1.1.1.103 - L-threonine 3-dehydrogenase. Accessed 2025. View Source
